![molecular formula C21H21N3O4S B6563532 4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921835-86-1](/img/structure/B6563532.png)
4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Description
4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is 411.12527733 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Antipsychotic Agents: 4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been investigated for its potential as an antipsychotic agent. Preliminary studies suggest that it possesses antipsychotic-like effects in animal models . Further research is needed to explore its efficacy and safety profile.
Organic Synthesis
Suzuki-Miyaura Coupling: The compound’s arylboronic acid derivatives can serve as valuable reagents in Suzuki-Miyaura coupling reactions. These reactions allow for the construction of complex organic molecules by coupling aryl or heteroaryl boronic acids with aryl or heteroaryl halides. Researchers have utilized 4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide derivatives in the synthesis of biaryl compounds with potential biological activity .
Biochemical Studies
Enzyme Inhibition: Researchers have explored the inhibitory effects of 4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide derivatives on specific enzymes. For instance:
- 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : The compound has been investigated as an inhibitor of this enzyme, which plays a crucial role in steroid metabolism .
Pharmacology
mGluR1 Antagonists: The compound 4-fluoro-N-[4-[(6-isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide has been identified as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist. Its subtype selectivity and pharmacokinetic profile make it an interesting candidate for further investigation in neurological disorders .
properties
IUPAC Name |
4-methoxy-N-[4-[2-(4-methoxy-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-10-15(6-9-18(13)28-3)22-19(25)11-16-12-29-21(23-16)24-20(26)14-4-7-17(27-2)8-5-14/h4-10,12H,11H2,1-3H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPPWOJLOHLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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